molecular formula C9H10FNO B14203450 N-[4-(Fluoromethyl)phenyl]acetamide CAS No. 827307-48-2

N-[4-(Fluoromethyl)phenyl]acetamide

Cat. No.: B14203450
CAS No.: 827307-48-2
M. Wt: 167.18 g/mol
InChI Key: NZQUTRDVBHICGW-UHFFFAOYSA-N
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Description

N-[4-(Fluoromethyl)phenyl]acetamide is a fluorinated acetamide derivative characterized by a fluoromethyl (-CH₂F) substituent on the para position of the phenyl ring. This structural feature distinguishes it from other acetamides and influences its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

CAS No.

827307-48-2

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

N-[4-(fluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H10FNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12)

InChI Key

NZQUTRDVBHICGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Fluoromethyl)phenyl]acetamide typically involves the reaction of 4-(fluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(Fluoromethyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.

    Procedure: 4-(Fluoromethyl)aniline is added to a solution of acetic anhydride in a suitable solvent, such as dichloromethane. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Fluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetamide derivatives.

Scientific Research Applications

N-[4-(Fluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.

    Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(Fluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The acetamide group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Analysis with Similar Acetamide Derivatives

Structural Modifications and Pharmacological Activities

The pharmacological profile of acetamide derivatives is highly dependent on substituents on the phenyl ring. Below is a comparative analysis of N-[4-(Fluoromethyl)phenyl]acetamide and its analogs:

Table 1: Key Structural Features and Activities of Acetamide Derivatives
Compound Name Substituent(s) Key Pharmacological Activity Reference(s)
N-[4-(Fluoromethyl)phenyl]acetamide -CH₂F (para) Hypothesized sodium channel modulation¹
N-(4-Nitrophenyl)acetamide (Paracetamol analog) -NO₂ (para) Analgesic (via COX inhibition)
N-(4-Trifluoromethylphenyl)acetamide -CF₃ (para) Sodium channel blocker (e.g., Compound H)
N-(4-Sulfamoylphenyl)acetamide derivatives -SO₂NHR (para) Anti-hypernociceptive, anti-inflammatory
N-(3-Fluorophenyl)-2-sulfanylacetamide -F (meta), -SH (side chain) Enzyme inhibition (potential anticancer)
N-(4-Pyrazolylphenyl)acetamide -C₃H₃N₂ (para) Bioactive alkaloid (natural product)

¹ Predicted based on sodium channel-targeting analogs like N-(3-fluorophenyl)acetamide derivatives .

Analgesic and Anti-inflammatory Activity
  • Sulfonamide Derivatives: Compounds like N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) exhibit anti-hypernociceptive activity in inflammatory pain models, surpassing paracetamol in efficacy .
  • Acetamidochalcones: N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (6) demonstrated 32–34-fold higher potency than aspirin and paracetamol in writhing and formalin tests .
Sodium Channel Modulation
  • Trifluoromethyl Derivatives: N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide and related compounds inhibit tetrodotoxin-sensitive sodium channels, reducing nociceptor firing and pain signaling .
Photodegradation Products
  • Chlorinated derivatives (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) are photodegradation products of paracetamol, highlighting stability differences compared to fluorinated analogs .
Physicochemical Properties
  • Lipophilicity : Fluoromethyl (-CH₂F) groups increase lipophilicity (logP) compared to hydrophilic sulfonamides (-SO₂NHR) but reduce it relative to trifluoromethyl (-CF₃) groups .
  • Metabolic Stability : Fluorination generally enhances metabolic stability by resisting oxidative degradation, a feature shared with trifluoromethylated analogs .

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